molecular formula C13H21N5 B11742213 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11742213
M. Wt: 247.34 g/mol
InChI Key: CQMUDJUROBENSY-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two pyrazole rings connected via a methylene-amine linker. The first pyrazole is substituted with 1,3-dimethyl groups, while the second pyrazole has a 3-methyl and 1-propyl substituent. Its molecular formula is C₁₃H₂₂N₆ (molecular weight: ~262.36 g/mol).

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-6-18-9-13(11(3)16-18)14-7-12-8-17(4)15-10(12)2/h8-9,14H,5-7H2,1-4H3

InChI Key

CQMUDJUROBENSY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-methyl-1-propyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below highlights key structural differences between the target compound and similar pyrazole-based secondary amines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,3-Dimethyl (Pyrazole 1); 3-Methyl-1-propyl (Pyrazole 2) C₁₃H₂₂N₆ 262.36 Propyl chain enhances lipophilicity; no aromatic groups.
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-N-(4-ethoxyphenyl)amine 4-Ethoxyphenyl C₁₄H₁₈N₄O 258.33 Ethoxy group introduces aromaticity and potential π-π interactions.
N-(2,3-Difluorobenzyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,3-Difluorobenzyl C₁₃H₁₄F₂N₄ 276.28 Fluorine atoms increase electronegativity and metabolic stability.
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine 4-Methoxyphenyl C₁₄H₁₈N₄O 258.32 Methoxy group enhances solubility via polar interactions.
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Difluoromethyl, 5-Fluoro C₁₀H₁₃F₃N₆ 298.25 Halogenation alters electronic properties and bioactivity.

Spectroscopic Properties

  • 1H NMR : The target compound’s propyl chain (δ ~0.9–1.5 ppm for CH₃ and CH₂ groups) contrasts with aromatic protons in analogues (e.g., δ 6.5–8.0 ppm for ethoxyphenyl in ).
  • Mass Spectrometry : ESIMS data for analogues (e.g., m/z 392.2 in ) suggest fragmentation patterns dependent on substituent stability.

Physicochemical Properties

  • Solubility : Aromatic substituents (e.g., ethoxyphenyl in ) enhance aqueous solubility via polar interactions, whereas the target compound may require formulation optimization.

Biological Activity

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine, also known by its PubChem CID 7022251, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer potential, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C9H13N5C_9H_{13}N_5 with a molecular weight of 191.23 g/mol. The structure consists of two pyrazole rings connected by a methyl bridge, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that various pyrazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30
This compoundTBD (To Be Determined)TBD

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to this compound have demonstrated IC50 values as low as 0.01 µM in MCF7 cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole compounds are recognized for their anti-inflammatory effects. They can inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways related to inflammation.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may interfere with the cell cycle progression in cancer cells.
  • Apoptosis Induction : It could activate intrinsic apoptotic pathways leading to programmed cell death.
  • Kinase Inhibition : Some studies suggest that it may inhibit specific kinases involved in cancer progression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on MCF7 Cells : A recent study investigated various pyrazole derivatives' effects on MCF7 breast cancer cells, revealing significant growth inhibition and apoptosis induction .
  • Inflammation Model : In an animal model of inflammation, a related compound demonstrated reduced swelling and pain through COX inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution or Ullmann-type coupling. For example, a modified Ullmann reaction using copper(I) bromide as a catalyst under mild conditions (35°C, DMSO solvent) can couple pyrazole precursors with amine derivatives. Key steps include:

  • Step 1: Activation of the pyrazole halide (e.g., 4-iodo-pyrazole) using cesium carbonate as a base.
  • Step 2: Coupling with a propylamine derivative via copper-catalyzed C–N bond formation.
  • Step 3: Purification via gradient chromatography (e.g., ethyl acetate/hexane 0–100%) to isolate the product (yield: ~17.9%) .
  • Critical Parameters: Solvent choice (polar aprotic solvents enhance reactivity), catalyst loading (0.1–0.5 eq Cu(I)), and reaction time (48–72 hours).

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^13C NMR to confirm substitution patterns. For example, the methyl group on the pyrazole ring typically resonates at δ 2.1–2.3 ppm, while the propyl chain shows triplet signals near δ 0.9–1.6 ppm .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+^+ at m/z 292.18) and rule out isotopic impurities .
  • Melting Point: Determine purity via sharp melting range (e.g., 104–107°C) .
  • IR Spectroscopy: Identify amine N–H stretches (~3298 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Methodological Answer:

  • Solvents: DMSO enhances solubility for coupling reactions, while dichloromethane is ideal for extraction . Avoid protic solvents (e.g., water) during synthesis to prevent hydrolysis.
  • Temperature: Maintain 35–50°C to balance reaction rate and side-product formation .
  • pH Control: Use cesium carbonate (pH >10) to deprotonate amines and facilitate nucleophilic attack .

Advanced Research Questions

Q. How can researchers address low yields in Ullmann-type coupling steps during synthesis?

Methodological Answer: Low yields (~17.9% in some protocols) often arise from incomplete coupling or catalyst deactivation. Mitigation strategies include:

  • Catalyst Optimization: Replace CuBr with CuI or add ligands (e.g., 1,10-phenanthroline) to stabilize the active Cu species .
  • Microwave Assistance: Reduce reaction time (2–6 hours vs. 48 hours) and improve homogeneity .
  • Precursor Design: Use electron-deficient pyrazole halides (e.g., 4-iodo derivatives) to enhance electrophilicity .

Q. How do structural modifications (e.g., fluorination or alkyl chain length) impact biological activity?

Methodological Answer:

  • Fluorination: Adding fluorine at the pyrazole 5-position (as in ’s analogs) increases metabolic stability and binding affinity to hydrophobic enzyme pockets.
  • Alkyl Chain Length: Longer chains (e.g., propyl vs. ethyl) enhance membrane permeability but may reduce solubility. Compare logP values via HPLC to quantify hydrophobicity .
  • Case Study: A fluorinated analog (C12H18FN5) showed 3x higher kinase inhibition than the parent compound due to improved target engagement .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays).
  • Batch Analysis: Compare purity via LC-MS; impurities >95% may skew results .
  • Meta-Analysis: Cross-reference data from independent studies (e.g., vs. 19) to identify outliers caused by assay variability .

Q. What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations: Model transition states for coupling reactions to optimize catalyst-substrate interactions .
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases) and identify key residues (e.g., hinge-region hydrogen bonds) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs with durable interactions .

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